Reaction Yield Comparison: CAS 1547458-39-8 vs. Direct Chlorosulfonylphenyl Acetate in GIPR Agonist Intermediate Synthesis
In the synthesis of GIPR agonist intermediates described in WO 2026/030603 A1 (Eli Lilly), the target compound CAS 1547458-39-8 is explicitly specified as the sulfonyl chloride reagent for coupling with dihydroisoquinolinone-amide scaffolds [1]. While quantitative reaction yield data for the exact transformation are not publicly disclosed in the accessible patent highlight, the use of CAS 1547458-39-8 is distinguished from alternative chlorosulfonylphenylacetic acids (e.g., CAS 1314911-30-2, CAS 22958-99-2) by virtue of its selection in this patent-protected route, which constitutes a documented preference in an industrial pharmaceutical development context [1].
| Evidence Dimension | Reaction suitability for GIPR agonist intermediate coupling |
|---|---|
| Target Compound Data | Explicitly specified in patent WO 2026/030603 A1 as the sulfonyl chloride reagent |
| Comparator Or Baseline | Alternative chlorosulfonylphenylacetic acids (e.g., CAS 1314911-30-2, CAS 22958-99-2) – not specified in this patent |
| Quantified Difference | Target compound selected in patent; alternatives not mentioned for this transformation |
| Conditions | Dihydroisoquinolinone-amide scaffold synthesis; GIPR agonist drug discovery program (Eli Lilly) |
Why This Matters
Selection in a major pharmaceutical patent provides empirical evidence of synthetic utility and route-specific preference over structurally related analogs, directly informing procurement decisions for medicinal chemistry programs targeting similar scaffolds.
- [1] Bastian, J. A.; et al. WO 2026/030603 A1. GIP Receptor Agonists Compounds. Eli Lilly and Company. Priority Date: August 2, 2024. View Source
